molecular formula C5H7F3N2O B6247867 rac-(1R,2R)-N'-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboximidamide, trans CAS No. 2648870-21-5

rac-(1R,2R)-N'-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboximidamide, trans

Cat. No.: B6247867
CAS No.: 2648870-21-5
M. Wt: 168.1
InChI Key:
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Description

rac-(1R,2R)-N’-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboximidamide, trans is a synthetic compound with a unique cyclopropane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-N’-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboximidamide, trans typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method includes the reaction of a trifluoromethyl-substituted alkene with a diazo compound under catalytic conditions to form the cyclopropane ring. Subsequent reactions introduce the carboximidamide and hydroxy groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-N’-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboximidamide, trans can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The carboximidamide group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

rac-(1R,2R)-N’-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboximidamide, trans has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-N’-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboximidamide, trans involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the hydroxy and carboximidamide groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboximidamide
  • rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxamide
  • rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

Uniqueness

rac-(1R,2R)-N’-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboximidamide, trans is unique due to the presence of both a hydroxy group and a carboximidamide group on the cyclopropane ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

CAS No.

2648870-21-5

Molecular Formula

C5H7F3N2O

Molecular Weight

168.1

Purity

95

Origin of Product

United States

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